molecular formula C14H15NO4 B14564760 4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid CAS No. 61744-60-3

4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid

Cat. No.: B14564760
CAS No.: 61744-60-3
M. Wt: 261.27 g/mol
InChI Key: ZSYAIBBEZZHGQG-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid is a chemical compound that features a morpholine ring, a phenyl group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid typically involves the reaction of morpholine with a suitable precursor that contains the phenyl and butenoic acid groups. One common method involves the use of a Michael addition reaction, where morpholine is added to a precursor such as 3-phenyl-2-propenoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-acetic acid
  • 4-Morpholin-4-ylbutanoic acid
  • 3-(Morpholin-4-yl)propane-2,3-dione

Uniqueness

4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid is unique due to its combination of a morpholine ring, a phenyl group, and a butenoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the phenyl group can enhance its binding affinity to certain molecular targets, while the butenoic acid moiety can influence its reactivity in chemical reactions .

Properties

CAS No.

61744-60-3

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4-morpholin-4-yl-4-oxo-3-phenylbut-2-enoic acid

InChI

InChI=1S/C14H15NO4/c16-13(17)10-12(11-4-2-1-3-5-11)14(18)15-6-8-19-9-7-15/h1-5,10H,6-9H2,(H,16,17)

InChI Key

ZSYAIBBEZZHGQG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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